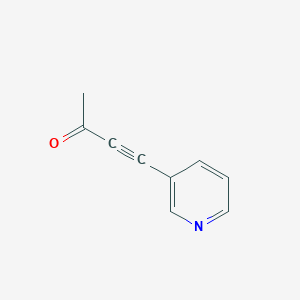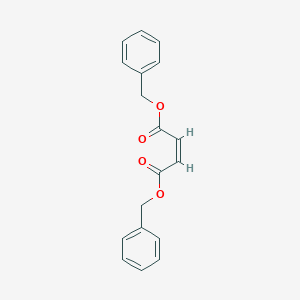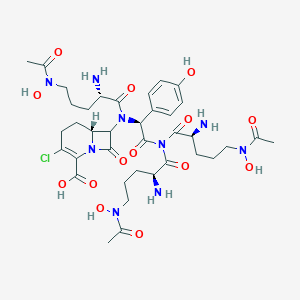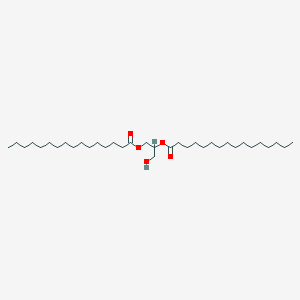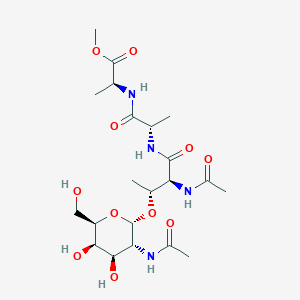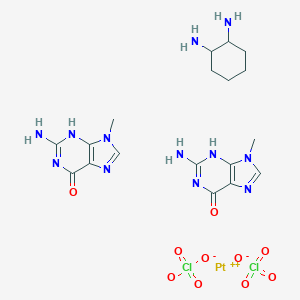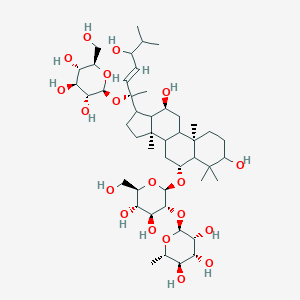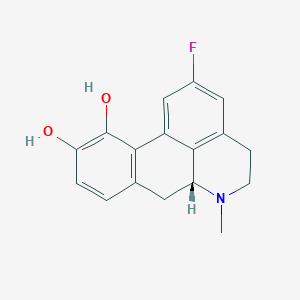
2-Fluoroapomorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroapomorphine is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of apomorphine, which is a dopamine agonist that has been used in the treatment of Parkinson's disease. 2-Fluoroapomorphine has been found to have similar properties to apomorphine, but with some potential advantages in terms of its chemical structure and effects.
Mécanisme D'action
The mechanism of action of 2-Fluoroapomorphine is similar to that of apomorphine. It works by binding to dopamine receptors in the brain, which leads to increased dopamine activity. This can have a range of effects on physiological and behavioral processes, depending on the specific receptor subtype that is targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoroapomorphine are similar to those of apomorphine. It has been found to increase dopamine release in the brain, which can lead to a range of effects such as increased locomotor activity, altered reward processing, and changes in mood and motivation. It has also been found to have potential therapeutic effects in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One potential advantage of using 2-Fluoroapomorphine in laboratory experiments is its chemical structure. It has a fluorine atom attached to the benzene ring, which can make it more stable and less prone to degradation than other dopamine agonists. This can make it easier to work with in laboratory settings. However, there are also limitations to its use, such as potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for research on 2-Fluoroapomorphine. Some possible areas of study include:
- Further exploration of its potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
- Investigation of its effects on different dopamine receptor subtypes, and how this relates to its physiological and behavioral effects.
- Development of new synthetic methods for producing 2-Fluoroapomorphine, with the goal of improving yield and purity.
- Exploration of its potential use in other areas of scientific research, such as drug addiction and mood disorders.
Overall, 2-Fluoroapomorphine is a promising compound for scientific research, with potential applications in a range of fields. Its dopamine agonist properties make it a useful tool for studying the role of dopamine in various physiological and behavioral processes, and there are many potential avenues for future research.
Méthodes De Synthèse
The synthesis of 2-Fluoroapomorphine involves several steps, starting with the synthesis of the precursor compound, 2-Fluorobenzaldehyde. This is then reacted with other reagents to form the final product. The process has been optimized for high yield and purity, and has been used successfully in laboratory settings.
Applications De Recherche Scientifique
2-Fluoroapomorphine has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have dopamine agonist properties, which means that it can activate dopamine receptors in the brain. This makes it useful for studying the role of dopamine in various physiological and behavioral processes.
Propriétés
Numéro CAS |
119771-41-4 |
|---|---|
Nom du produit |
2-Fluoroapomorphine |
Formule moléculaire |
C17H16FNO2 |
Poids moléculaire |
285.31 g/mol |
Nom IUPAC |
(6aR)-2-fluoro-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C17H16FNO2/c1-19-5-4-10-6-11(18)8-12-15(10)13(19)7-9-2-3-14(20)17(21)16(9)12/h2-3,6,8,13,20-21H,4-5,7H2,1H3/t13-/m1/s1 |
Clé InChI |
YBEUIAYJOLGULC-CYBMUJFWSA-N |
SMILES isomérique |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |
SMILES canonique |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O |
Synonymes |
2-fluoroapomorphine 2-fluoroapomorphine hydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)


